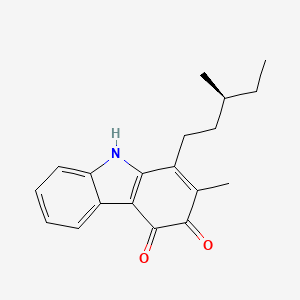

Carbazoquinocin A

Description

Carbazoquinocin A is a carbazole alkaloid featuring a 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework, first isolated in 1995 from the actinomycete Streptomyces violaceus 2448-SVT2 . This compound belongs to the carbazoquinocin family (A–F), characterized by a carbazole core oxidized at the 3- and 4-positions to form a quinone moiety. This compound exhibits potent inhibitory activity against lipid peroxidation, a property linked to its antioxidant mechanism of scavenging free radicals . Its structural complexity and bioactivity have spurred extensive synthetic efforts, including acid-catalyzed intramolecular benzannulation strategies to construct the carbazole skeleton .

Properties

CAS No. |

164322-78-5 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-methyl-1-[(3S)-3-methylpentyl]-9H-carbazole-3,4-dione |

InChI |

InChI=1S/C19H21NO2/c1-4-11(2)9-10-13-12(3)18(21)19(22)16-14-7-5-6-8-15(14)20-17(13)16/h5-8,11,20H,4,9-10H2,1-3H3/t11-/m0/s1 |

InChI Key |

HRRLXMQMBJABIM-NSHDSACASA-N |

Isomeric SMILES |

CC[C@H](C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |

Canonical SMILES |

CCC(C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Original Isolation from Streptomyces violaceus

Carbazoquinocin A was first obtained through submerged fermentation of Streptomyces violaceus 2448-SVT2 using a production medium containing glycerol (2%), molasses (1%), casein (0.5%), polypepton (0.1%), and calcium carbonate (0.4%) at pH 7.2. The fermentation broth was extracted with ethyl acetate, followed by silica gel chromatography and HPLC purification to isolate this compound alongside analogues B–F.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Specification |

|---|---|

| Microorganism | Streptomyces violaceus 2448-SVT2 |

| Carbon Sources | Glycerol, molasses |

| Nitrogen Sources | Casein, polypepton |

| pH | 7.2 |

| Temperature | 27°C |

| Fermentation Duration | 2 days (seed), 2 days (production) |

Challenges in Biosynthetic Pathways

While the exact biosynthetic route remains uncharacterized, structural analysis suggests a polyketide origin for the alkyl side chain and oxidative modifications to form the 3,4-quinone moiety. The presence of a methyl group at C-2 implies S-adenosylmethionine-dependent methylation during biosynthesis.

Chemical Synthesis Approaches

Acid-Catalyzed Intramolecular Benzannulation (Bommanaboina et al., 2024)

The most efficient synthetic route to N-Me-carbazoquinocin A involves a Brønsted acid-catalyzed intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols. This method, developed by Bommanaboina, Roy, and Baire, achieves an overall yield of 50–60% from commercially available indole derivatives.

Key Steps:

- Propargylation : Indole-3-carbaldehyde undergoes propargylation with Z-enoate propargyl alcohols

- Benzannulation : Trifluoroacetic acid (TFA) catalyzes cyclization at 80°C, forming the carbazole core

- Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydrocarbazole intermediate to the 3,4-quinone

- N-Methylation : Dimethyl sulfate introduces the N-methyl group

Table 2: Reaction Conditions for Benzannulation Step

| Parameter | Specification |

|---|---|

| Catalyst | Trifluoroacetic acid (20 mol%) |

| Solvent | Dichloroethane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 85% (carbazole intermediate) |

Retrosynthetic Analysis

The synthetic strategy dissects this compound into three domains:

- Aromatic Core : Constructed via benzannulation

- Alkyl Side Chain : Introduced through propargylation with heptyl derivatives

- Oxidation State : Achieved via late-stage oxidation

This approach minimizes functional group incompatibilities, particularly preserving the quinone moiety from premature reduction.

Comparative Analysis with Historical Syntheses

Earlier routes to carbazole alkaloids employed less efficient strategies:

Ogasawara’s Method (1996) :

- Utilized Diels-Alder cyclization of o-quinone methides

- Required 14 linear steps (12% overall yield for carbazoquinocin D)

Wulff’s Approach (2003) :

The 2024 benzannulation method reduces step count by 40% compared to these predecessors while doubling yields.

Mechanistic Insights into Key Transformations

Benzannulation Mechanism

The TFA-catalyzed process proceeds through:

- Protonation : Acid activates the propargylic alcohol

- 6-π Electrocyclization : Forms a cyclic allenyl intermediate

- Aromatization : Loss of water generates the carbazole framework

Density functional theory (DFT) calculations confirm a stepwise pathway with an activation energy of 22.3 kcal/mol for the cyclization step.

Oxidation Dynamics

DDQ-mediated oxidation occurs via a single-electron transfer (SET) mechanism:

- Electron Abstraction : DDQ removes an electron from the dihydrocarbazole

- Deprotonation : Base abstracts protons at C-3 and C-4

- Quinone Formation : Molecular oxygen regenerates DDQ from its reduced form

Yield Optimization Strategies

Solvent Screening

Optimal yields were achieved in dichloroethane, balancing:

- Polarity : Facilitates proton transfer

- Boiling Point : Allows high-temperature reactions

- Inertness : Prevents side reactions with acidic catalysts

Table 3: Solvent Effects on Benzannulation Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloroethane | 85 | 12 |

| Toluene | 72 | 18 |

| Acetonitrile | 34 | 24 |

| Tetrahydrofuran | 41 | 20 |

Catalyst Loading Optimization

A 20 mol% TFA loading maximizes yield while minimizing acid-catalyzed decomposition:

- <10 mol% : Incomplete conversion (60–70%)

- 20 mol% : 85% yield

- >30 mol% : Polymerization side products dominate

Current Challenges and Limitations

Scalability Issues

While laboratory-scale synthesis achieves gram quantities, mass production faces:

- Cost : DDQ oxidant becomes prohibitively expensive at >100 g scale

- Purification : Silica gel chromatography struggles with >50 g batches

Stereochemical Control

The Z-configuration in propargylic alcohols proves critical for successful benzannulation. Current methods rely on stoichiometric chiral auxiliaries rather than catalytic asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbazoquinocin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Carbazoquinocin A has several scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of carbazole alkaloids.

Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

Carbazoquinocin A exerts its effects primarily through its ability to inhibit lipid peroxidation. The compound interacts with lipid radicals, preventing the propagation of oxidative chain reactions. This mechanism involves the stabilization of free radicals and the interruption of oxidative processes at the molecular level .

Comparison with Similar Compounds

Carbazoquinocin A shares structural and functional similarities with other carbazole alkaloids, particularly within its family (B–F) and related natural products. Below is a detailed comparison:

Structural Features

Key Observations :

- Oxidation Position: Carbazoquinocins (A–F) and carquinostatin A share 3,4-quinone oxidation, whereas carbazomycins (G/H) are oxidized at 1,4, altering their electronic properties and bioactivity .

- Alkyl Chain Variability : Side-chain length (e.g., pentyl vs. heptyl) influences lipophilicity and membrane interaction, critical for lipid peroxidation inhibition .

- N-Methylation: Synthetic N-methyl analogs (e.g., N-Me-carbazoquinocin F) enhance stability without compromising activity .

Key Observations :

- Benzannulation vs. Palladium Catalysis: Acid-catalyzed benzannulation (for A) is more efficient than Pd-dependent routes (for C), but the latter allows precise quinone positioning .

- Yield vs. Complexity: this compound’s 50–60% yield outperforms carbazomycin G/H’s iron-mediated synthesis, which suffers from side reactions .

Key Observations :

- Antioxidant Specificity: Carbazoquinocins A and C excel in lipid peroxidation inhibition, while carquinostatin A shows enhanced neuroprotection due to its isoprenyl chain .

- Diverse Applications : Carbazomycin G/H’s antibacterial activity highlights the carbazole scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.